molecular formula C24H22ClFN4O2S B2861105 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1261013-08-4

2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No. B2861105
CAS RN: 1261013-08-4
M. Wt: 484.97
InChI Key: IEOOQJMYOMQBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrrolopyrimidine, a class of compounds that often exhibit biological activity . Pyrrolopyrimidines are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings. In this case, the rings contain carbon and nitrogen atoms.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

A study conducted by Mary et al. (2020) on a similar antiviral molecule provides quantum chemical insights into the molecular structure, natural bond orbital calculations, and vibrational assignments using density functional B3LYP method. This research highlights the equilibrium geometry and detailed analysis of intermolecular interactions based on Hirshfeld surfaces. The drug likeness and antiviral potency against SARS-CoV-2 protein were investigated, showing the compound's potential as an antiviral agent (Mary et al., 2020).

Crystal Structure

Research on the crystal structure of related compounds has revealed the molecules' folded conformation, with significant inclination between the pyrimidine and benzene rings. This structural information is crucial for understanding the compound's interactions and stability in different environments (Subasri et al., 2017).

Antifolate Inhibitors and Antitumor Activity

Gangjee et al. (1996, 1997) synthesized novel antifolate inhibitors of thymidylate synthase as potential antitumor and antibacterial agents. These studies evaluated the compounds against various enzymes and tumor cell lines, demonstrating their potency and providing a basis for further development as therapeutic agents (Gangjee et al., 1996).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many pyrrolopyrimidine derivatives are known to have biological activity, including antibacterial, antifungal, and anticancer activities .

properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN4O2S/c1-2-3-11-30-23(32)22-21(17(13-27-22)15-7-5-4-6-8-15)29-24(30)33-14-20(31)28-19-10-9-16(26)12-18(19)25/h4-10,12-13,27H,2-3,11,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOOQJMYOMQBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.